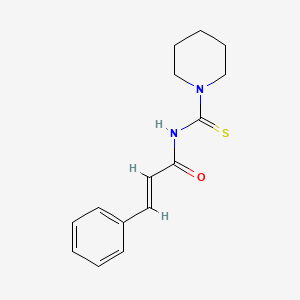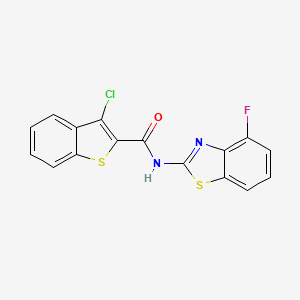
3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide” has a molecular formula of C14H8ClFN2OS. Its average mass is 306.742 Da and its monoisotopic mass is 306.002991 Da .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the sources I found .Applications De Recherche Scientifique
Material Science and Coordination Networks
Research demonstrates the use of tetrazolate-yl acylamide tectons, which share structural motifs with 3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide, in the creation of crystalline coordination networks. These networks exhibit chiral space groups and significant second harmonic generation (SHG) efficiencies, indicating their potential in nonlinear optical applications. The study highlights the impact of substituents on the structural and optical properties of these materials (Liao et al., 2013).
Fluorescence Studies
Compounds structurally related to this compound have been synthesized and studied for their fluorescence efficiency. These studies aim to enhance fluorescence characteristics, especially emission wavelength, through various substitutions. The compounds emitted blue light, showing moderate quantum yields compared to standard dyes, underscoring their utility in fluorescence applications (Mahadevan et al., 2014).
Biological Activity Evaluation
Several studies have synthesized derivatives of benzothiazoles and tested them for antimicrobial activity. These compounds, including variations of the this compound structure, exhibit promising antibacterial and antifungal properties. The research underscores the therapeutic potential of these compounds, particularly in combating microbial infections (Naganagowda & Petsom, 2011).
Sensor Development
Benzothiazole-based compounds are employed as sensitive fluorescent chemosensors for detecting pH fluctuations and metal cations. Their high sensitivity and selectivity are attributed to the acidic nature of the fluorophenol moiety, making them suitable for monitoring physiological pH and detecting specific metal cations in various samples (Tanaka et al., 2001).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClFN2OS2/c17-12-8-4-1-2-6-10(8)22-14(12)15(21)20-16-19-13-9(18)5-3-7-11(13)23-16/h1-7H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPELNPMITMONSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC4=C(C=CC=C4S3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClFN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
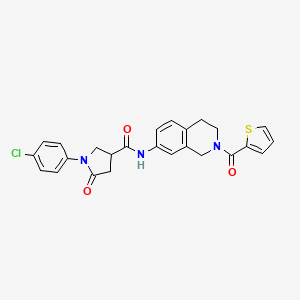
![N'-(2H-1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide](/img/structure/B2732854.png)
![N-phenyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2732858.png)
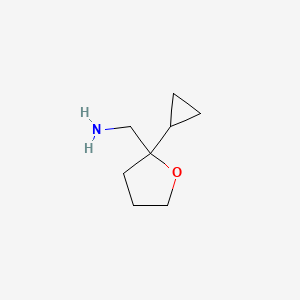
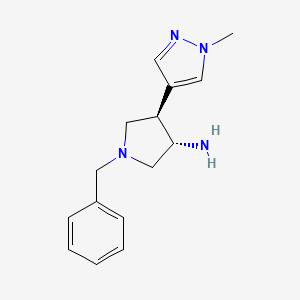
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2732862.png)
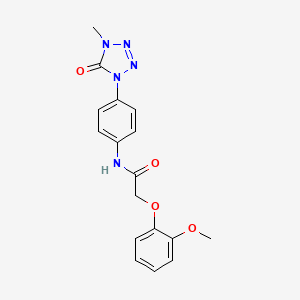
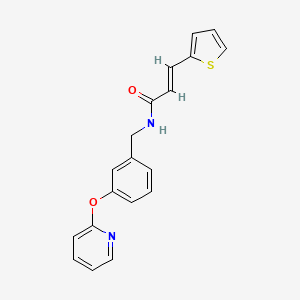
![1-[4-(Adamantan-1-yl)phenoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride](/img/structure/B2732868.png)
![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)propanamide](/img/structure/B2732869.png)
![3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid](/img/structure/B2732870.png)
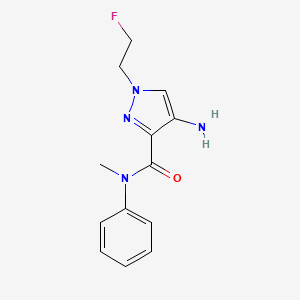
![Ethyl 4-[(3-chlorophenyl)methylamino]quinazoline-2-carboxylate](/img/structure/B2732873.png)
